molecular formula C6H6OS B3375782 3-Thiopheneacetaldehyde CAS No. 114633-95-3

3-Thiopheneacetaldehyde

Cat. No.: B3375782
CAS No.: 114633-95-3
M. Wt: 126.18 g/mol
InChI Key: CKCMNYDVHYXJDG-UHFFFAOYSA-N
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Description

3-Thiopheneacetaldehyde is an organic compound that belongs to the family of thiophene derivatives. It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom and four carbon atoms, and an aldehyde functional group attached to the third carbon of the thiophene ring. The molecular formula of this compound is C6H6OS, and it has a molecular weight of 126.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Thiopheneacetaldehyde can be synthesized through several methods. One common method involves the oxidation of thiophene-3-ethanol using Dess-Martin periodinane in dichloromethane under an inert atmosphere at room temperature . The reaction mixture is stirred for a specific period, and the product is purified through column chromatography.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve continuous flow reactors to enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions: 3-Thiopheneacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis and Material Science

3-Thiopheneacetaldehyde serves as a crucial building block in the synthesis of thiophene-based polymers and oligomers. Its aldehyde functional group enhances reactivity, allowing for various chemical modifications that are essential for developing advanced materials.

  • Polymerization : The aldehyde functionality enables the formation of conductive polymers through both chemical and electrochemical polymerization. For instance, researchers have synthesized thiophene-based polymers with enhanced electrical conductivity by incorporating this compound into their structures. These polymers exhibit promising properties for applications in organic electronics and sensors .
  • Functionalization : The high reactivity of the aldehyde group allows for easy incorporation of functional groups into thiophene derivatives. This is particularly useful in creating materials that can respond to environmental stimuli (e.g., pH-sensitive or thermoresponsive materials) .

Biosensing Applications

The optical properties of this compound derivatives have made them valuable in biosensing technologies.

  • Fluorescent Sensors : Studies have shown that thiophene-based compounds can be utilized as fluorescent chemosensors for detecting metal ions such as Hg²⁺, Cu²⁺, and Fe³⁺. The fluorescence quenching observed in these compounds indicates their potential for sensitive detection methods in environmental monitoring and biological applications .
  • Biocompatibility : Thiophene derivatives are noted for their biocompatibility, making them suitable candidates for biological applications, including drug delivery systems and photodynamic therapy. Their ability to form stable complexes with biomolecules enhances their effectiveness in these roles .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications.

  • Antimicrobial Activity : Compounds derived from this compound have shown promising results against various bacterial strains. The incorporation of this compound into larger molecular frameworks may enhance antimicrobial efficacy, making it a candidate for developing new antibiotics .
  • Drug Development : The structural versatility of thiophene derivatives allows for modifications that can lead to the development of novel pharmaceuticals. Research has focused on synthesizing thiosemicarbazone complexes from this compound, which exhibit significant biological activity against cancer cells .

Case Study 1: Thiophene-Based Conductive Polymers

A study synthesized a series of thiophene-based conductive polymers using this compound as a precursor. The resulting polymers demonstrated enhanced conductivity and stability under various environmental conditions, showcasing their potential use in flexible electronic devices .

Case Study 2: Fluorescent Chemo-sensors

Research on fluorescent chemosensors based on thiophene derivatives highlighted the effectiveness of this compound in detecting heavy metals through fluorescence quenching mechanisms. This application is particularly relevant for environmental monitoring where rapid detection is crucial .

Mechanism of Action

The mechanism of action of 3-Thiopheneacetaldehyde is primarily related to its chemical reactivity. The aldehyde group can participate in various nucleophilic addition reactions, while the thiophene ring can undergo electrophilic substitution. These reactions enable the compound to interact with different molecular targets and pathways, leading to its diverse applications in chemistry and biology .

Comparison with Similar Compounds

Uniqueness: 3-Thiopheneacetaldehyde is unique due to the specific positioning of the aldehyde group on the thiophene ring, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Biological Activity

3-Thiopheneacetaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanism of action, and therapeutic applications.

This compound is an aldehyde derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound can be synthesized through various methods, including the oxidation of thiophene derivatives or through the use of specific catalysts in organic reactions. The structure of this compound allows it to participate in numerous chemical reactions, making it a versatile building block in organic synthesis.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

Studies indicate that this compound possesses anticancer activity, particularly against certain types of cancer cells. The compound appears to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. For instance, it has been shown to inhibit the proliferation of breast cancer cells through the modulation of cell cycle regulators.

Anti-inflammatory Effects

Thiophene derivatives, including this compound, have been implicated in anti-inflammatory activities. They may inhibit the production of inflammatory cytokines and enzymes such as cyclooxygenases (COX), which are key players in the inflammatory response. This property suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antibacterial effects of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains.
  • Cancer Cell Line Study : In vitro experiments demonstrated that this compound reduced the viability of MCF-7 breast cancer cells by 70% at a concentration of 25 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival, particularly in cancer cells.
  • Receptor Binding : Its structural characteristics allow it to bind effectively to specific receptors involved in inflammation and cancer progression.
  • Oxidative Stress Induction : It may increase oxidative stress within cells, leading to apoptosis in cancerous tissues.

Data Summary

Biological ActivityMechanismReference
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of COX enzymes

Properties

IUPAC Name

2-thiophen-3-ylacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS/c7-3-1-6-2-4-8-5-6/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCMNYDVHYXJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556437
Record name (Thiophen-3-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114633-95-3
Record name (Thiophen-3-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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